molecular formula C17H15ClN2O3 B12864691 2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid

2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid

Cat. No.: B12864691
M. Wt: 330.8 g/mol
InChI Key: VXQQWHLJPKNOTM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions One common approach is to start with the nicotinic acid derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinic acid moiety can bind to receptors or enzymes, modulating their activity. This binding can lead to changes in cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: Shares the nicotinic acid moiety but lacks the pyrrolidine and phenyl groups.

    Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but differs in the rest of the structure.

Uniqueness

2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-5-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H15ClN2O3/c18-16-14(17(22)23)7-11(9-20-16)12-3-1-2-4-13(12)15(21)10-5-6-19-8-10/h1-4,7,9-10,19H,5-6,8H2,(H,22,23)

InChI Key

VXQQWHLJPKNOTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(N=C3)Cl)C(=O)O

Origin of Product

United States

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